N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide
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Overview
Description
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound featuring adamantane derivatives Adamantane, a diamondoid hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Subsequent steps include hydrobromination and dehydrobromination reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of adamantane derivatives typically involves catalytic hydrogenation and dehydrogenation processes. For example, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes . Oxidative dehydrogenation in the presence of iodine and other oxidants is another method employed .
Chemical Reactions Analysis
Types of Reactions
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine.
Reduction: Reduction reactions can be carried out using hydrobromination followed by dehydrobromination.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium ascorbate, and copper sulfate. Reaction conditions often involve controlled temperatures and specific solvents like methylene chloride .
Major Products Formed
The major products formed from these reactions include various adamantane derivatives with functional groups such as hydroxyl, bromine, and vinyl groups .
Scientific Research Applications
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of functional adamantane derivatives and monomers.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral drugs.
Industry: Utilized in the production of thermally stable and high-energy fuels and oils.
Mechanism of Action
The mechanism of action of N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves its interaction with molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound, allowing it to effectively interact with target proteins and enzymes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for broad-spectrum biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane (1,3-DHA): A compound readily obtainable from 1,3-disubstituted haloadamantanes.
Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride: Known for its antibacterial activity.
Uniqueness
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is unique due to its complex structure, which combines multiple functional groups and adamantane derivatives. This complexity imparts significant stability and potential for diverse applications in various fields .
Properties
IUPAC Name |
6-N,8-N-bis[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N3O5S2/c1-17(31-23-8-19-6-20(10-23)11-24(31)9-19)37-44(40,41)29-16-30(34-33-27(29)4-3-5-28(33)35(39)36-34)45(42,43)38-18(2)32-25-12-21-7-22(14-25)15-26(32)13-21/h3-5,16-26,31-32,37-38H,6-15H2,1-2H3,(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTLHHWBEKQZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC(=C5C6=C4C=CC=C6C(=O)N5)S(=O)(=O)NC(C)C7C8CC9CC(C8)CC7C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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